

# Technical Guide: Solubility Profile & Physicochemical Characterization

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## Compound of Interest

Compound Name: ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate

CAS No.: 79652-35-0

Cat. No.: B1598838

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## Compound: Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate[1][2][3][4]

### Executive Summary & Chemical Identity

**Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate** is a highly functionalized indole derivative utilized primarily as a building block in medicinal chemistry.[1][2][3] Its structural integrity—featuring a formyl group at C3, a methyl group at C5, and an ethyl ester at C2—dictates a specific solubility profile governed by intermolecular hydrogen bonding and lipophilicity.[1][2][3]

Understanding this profile is essential for process optimization, particularly during the Vilsmeier-Haack formylation workup and subsequent recrystallization steps, where yield losses often occur due to improper solvent selection.[1][2][3]

Property	Data / Descriptor
CAS Number	79652-35-0 (Distinct from the 5-H analog 18450-27-6)
Molecular Formula	C <sub>13</sub> H <sub>13</sub> NO <sub>3</sub>
Molecular Weight	231.25 g/mol
Physical State	Pale yellow to orange crystalline solid
Melting Point	High melting solid (Analogous 5-H variant mp: ~186°C)
Key Application	Intermediate for Umifenovir (Arbidol) synthesis

## Solubility Profile

The solubility of this compound follows a predictable pattern for 2,3,5-substituted indoles. The presence of the pyrrolic NH (hydrogen bond donor) and the carbonyl oxygens (hydrogen bond acceptors) creates a "push-pull" electronic system that favors polar aprotic solvents.[\[1\]](#)[\[2\]](#)[\[3\]](#)

### A. Solvent Compatibility Matrix

Data derived from synthetic workup protocols and structural analysis.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Solvent Class	Representative Solvents	Solubility Rating	Operational Context
Polar Aprotic	DMSO, DMF, DMAc	High	Reaction Media: Ideal for Vilsmeier-Haack formylation and nucleophilic substitutions. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Chlorinated	DCM, Chloroform	High	Extraction: Excellent for partitioning the product from aqueous acidic/basic layers. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Polar Protic	Ethanol, Methanol	Temperature Dependent	Purification: Moderate solubility at boiling point; low solubility at 0°C. Primary choice for recrystallization.
Ethers	THF, 1,4-Dioxane	Moderate-High	Reaction/Workup: Soluble, but often requires anhydrous conditions to prevent ester hydrolysis. <a href="#">[2]</a> <a href="#">[3]</a>
Esters	Ethyl Acetate	Moderate	Extraction: Good general solvent, though less efficient than DCM for this specific indole. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Non-Polar	Hexane, Heptane	Insoluble	Anti-Solvent: Used to precipitate the product from DCM or Ethyl Acetate solutions. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Aqueous	Water (pH 7)	Insoluble	Quenching: Addition of water to the organic

reaction mixture  
forces precipitation.[1]  
[2][3]

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## B. pH-Dependent Solubility Behavior[1][2][3]

- Acidic (pH < 4): The compound remains insoluble in aqueous acid.[1][2][3] The indole nitrogen is not basic enough to protonate significantly under mild acidic conditions due to electron withdrawal by the C2-ester and C3-formyl groups.[1][2][3]
- Neutral (pH 7): Highly lipophilic; practically insoluble in water.[1][2][3]
- Basic (pH > 10): Risk of Degradation. While the indole NH can be deprotonated by strong bases (e.g., NaH, KOH), high pH often leads to hydrolysis of the ethyl ester to the carboxylic acid, drastically altering solubility (making it water-soluble as a carboxylate salt).[1][2][3]

## Experimental Protocol: Solubility Determination

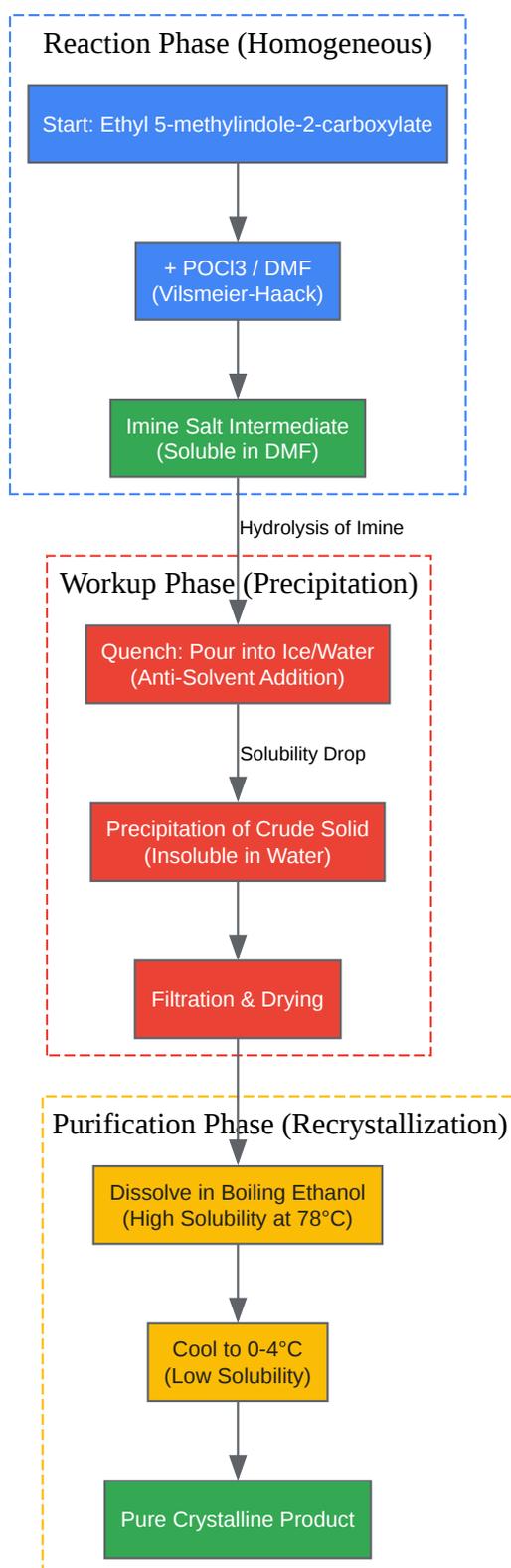
For researchers validating solvent systems for new synthetic routes.[1][2]

Objective: Determine the saturation point in a target solvent (e.g., Ethanol) for recrystallization optimization.

- Preparation: Weigh 100 mg of crude **ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate** into a 20 mL scintillation vial.
- Solvent Addition: Add the target solvent in 0.5 mL increments at Room Temperature (25°C).
- Agitation: Vortex for 30 seconds after each addition.
- Observation: Record the volume required for complete dissolution.
  - If insoluble at 5 mL (20 mg/mL), heat to boiling (using a heat block).
- Cooling Cycle: If dissolved upon heating, allow the vial to cool slowly to RT, then to 4°C. Observe crystallization.
  - Success Criteria: Rapid dissolution at boiling point, heavy crystallization at 4°C.[1][2][3]

## Process Workflow: Solubility in Synthesis

The following diagram illustrates how the solubility profile dictates the purification logic during the synthesis of this intermediate.



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Figure 1: Solubility-driven workflow for the synthesis and purification of **ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate**.

## Critical Insights for Drug Development

- **LogP Estimation:** The predicted LogP is approximately 2.5 – 3.0.[1][2][3] This indicates moderate lipophilicity, suggesting the compound will have good membrane permeability but requires organic co-solvents (DMSO/PEG) for biological assays.[1][2][3]
- **Stability Warning:** Avoid prolonged exposure to protic solvents containing strong bases (e.g., NaOEt in Ethanol) as this will cause transesterification or saponification.[1][2][3]
- **Recrystallization Solvent:** Absolute Ethanol is the industry standard.[1][2][3] If the crude is highly impure, a DMF/Water pair (dissolve in minimal DMF, precipitate with water) can be used as a preliminary cleanup before the final ethanol polish.[1][2][3]

## References

- **Synthesis of Umifenovir Intermediates:** Preparation of Arbidol intermediate. CN Patent 111269168A.[1][2][3] (Describes the Vilsmeier formylation and workup of related indole esters).
- **General Indole Solubility & Synthesis:** Jakše, R., et al. "Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate." [1][2][3] Z. Naturforsch. 2006, 61b, 413–419.[1][2][3] (Provides specific recrystallization protocols for the 5-H analog).
- **Chemical Identity Verification:** ChemicalBook Entry for CAS 79652-35-0. (Confirms structure and melting point range descriptors).

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## Sources

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- [3. Welcome To Hyma Synthesis Pvt. Ltd \[hymasynthesis.com\]](#)
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